An In-depth Technical Guide to the Structure and Properties of Boc-D-Orn(N3)-OH (CHA)
An In-depth Technical Guide to the Structure and Properties of Boc-D-Orn(N3)-OH (CHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-α-(tert-Butoxycarbonyl)-N-δ-azido-D-ornithine cyclohexylammonium salt, commonly referred to as Boc-D-Orn(N3)-OH (CHA). This bifunctional molecule is a valuable building block in peptide synthesis and bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique structure, incorporating a protected amino acid, a reactive azide (B81097) group, and a salt form that enhances stability and handling, makes it a versatile tool in medicinal chemistry and drug discovery.
Chemical Structure and Components
Boc-D-Orn(N3)-OH (CHA) is a derivative of the non-proteinogenic amino acid D-ornithine. Its structure is composed of four key components:
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D-ornithine: A homolog of lysine, providing the core amino acid scaffold. The "D" designation indicates the stereochemistry at the alpha-carbon.
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Boc (tert-Butoxycarbonyl) group: A widely used acid-labile protecting group for the α-amino group of the ornithine. This protection prevents unwanted reactions during peptide synthesis.
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Azido (N3) group: A versatile functional group attached to the δ-amino group of the ornithine side chain. The azide moiety is a key component for "click chemistry" reactions.
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Cyclohexylammonium (CHA) salt: The carboxylic acid of the ornithine is deprotonated and forms an ionic bond with a protonated cyclohexylamine (B46788) molecule. This salt formation often improves the crystallinity, stability, and handling of the amino acid derivative.
The systematic IUPAC name for this compound is (2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine.[1]
Chemical Structure Diagram
Caption: Chemical structure of Boc-D-Orn(N3)-OH (CHA).
Physicochemical Properties
Quantitative data for Boc-D-Orn(N3)-OH (CHA) and its L-enantiomer are summarized in the table below. The physical properties of enantiomers are identical with the exception of the sign of their optical rotation.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31N5O4 | [1][2] |
| Molecular Weight | 357.45 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 126 - 128 °C (for L-enantiomer) | [3] |
| Optical Rotation | [α]D20 = -28 ± 2º (c=1 in DMF) (for L-enantiomer) | [3] |
| Storage Temperature | 2-8 °C | [1][2] |
Experimental Protocols
Representative Synthesis of Boc-D-Orn(N3)-OH (CHA)
The synthesis of Boc-D-Orn(N3)-OH (CHA) can be envisioned as a three-step process starting from N-δ-protected D-ornithine:
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Boc Protection of the α-amino group: The α-amino group of a suitably protected D-ornithine derivative is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.
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Conversion of the δ-amino group to an azide: The protecting group on the δ-amino group is removed, and the free amine is then converted to an azide using a diazotransfer reagent.
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Formation of the cyclohexylammonium salt: The resulting Boc-D-Orn(N3)-OH is then treated with cyclohexylamine to form the stable CHA salt.
Caption: Plausible synthetic workflow for Boc-D-Orn(N3)-OH (CHA).
Application in Click Chemistry
Boc-D-Orn(N3)-OH (CHA) is primarily used as a building block for introducing an azide handle into peptides and other molecules. This azide can then be used in highly specific and efficient "click" reactions.
This reaction involves the formation of a stable triazole linkage between the azide group of Boc-D-Orn(N3)-OH and a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.
General Protocol:
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Dissolve the Boc-D-Orn(N3)-containing peptide and the alkyne-functionalized molecule in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
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Add a copper(II) sulfate (B86663) (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.
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The reaction is typically stirred at room temperature and can be monitored by HPLC or LC-MS.
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Upon completion, the product is purified using standard chromatographic techniques.
For applications in biological systems where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is employed. This involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
General Protocol:
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Dissolve the Boc-D-Orn(N3)-containing molecule and the DBCO-functionalized molecule in a biocompatible buffer or solvent.
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The reaction proceeds without the need for a catalyst and is typically stirred at or near physiological temperature.
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Reaction progress can be monitored by HPLC or LC-MS.
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Purification is achieved through methods appropriate for the biomolecule of interest, such as size-exclusion chromatography or affinity chromatography.
Caption: Experimental workflow for the use of Boc-D-Orn(N3)-OH (CHA).
Conclusion
Boc-D-Orn(N3)-OH (CHA) is a key reagent for the introduction of an azide functional group in a stereospecific manner. Its utility in both copper-catalyzed and strain-promoted click chemistry reactions makes it an indispensable tool for the synthesis of complex peptides, bioconjugates, and antibody-drug conjugates. The Boc protecting group allows for its seamless integration into standard solid-phase peptide synthesis workflows, while the cyclohexylammonium salt form provides enhanced stability and handling. This technical guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.
